molecular formula C17H15FN2O3S B2680860 N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide CAS No. 899958-65-7

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide

Cat. No.: B2680860
CAS No.: 899958-65-7
M. Wt: 346.38
InChI Key: IAIRZPUNWNTCLY-UHFFFAOYSA-N
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Description

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide is a synthetic benzothiazole derivative of significant interest in pharmacological research, particularly in the fields of oncology and neurodegenerative diseases. Benzothiazole scaffolds have demonstrated potent inhibitory activity against various biological targets. For instance, specific substituted benzothiazoles are recognized as potent inhibitors of the enzyme NQO2 (NRH:quinone oxidoreductase 2), with IC50 values reaching the nanomolar range . The inhibition of NQO2 is a promising therapeutic strategy, as this enzyme is implicated in the generation of reactive oxygen species (ROS) that can cause oxidative damage to proteins, lipids, and DNA, processes linked to the pathogenesis of cancer and neurodegeneration . Beyond NQO2 inhibition, the benzothiazole core is a privileged structure in medicinal chemistry. This class of compounds has shown remarkable, selective antitumor activity against various breast cancer cell lines and is also being actively investigated for the management of central nervous system disorders, including its role as tau aggregation inhibitors in Alzheimer's disease research . The structural features of this compound, including the 4,7-dimethoxy and 4-fluorophenylacetamide substituents, are designed to optimize its binding affinity and selectivity for relevant biological targets, making it a valuable chemical tool for probing disease mechanisms and identifying new therapeutic pathways. This product is intended For Research Use Only and is not approved for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O3S/c1-22-12-7-8-13(23-2)16-15(12)20-17(24-16)19-14(21)9-10-3-5-11(18)6-4-10/h3-8H,9H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAIRZPUNWNTCLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide typically involves the following steps:

    Formation of the Benzothiazole Core: This can be achieved by the condensation of 4,7-dimethoxy-2-aminobenzenethiol with an appropriate carbonyl compound under acidic conditions.

    Acylation: The benzothiazole core is then acylated with 2-(4-fluorophenyl)acetyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the benzothiazole ring or the acetamide group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a drug candidate or a lead compound in drug discovery.

    Industry: Possible applications in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1 highlights structural differences between the target compound and related acetamide/benzothiazole derivatives:

Compound Core Structure Key Substituents Biological Activity (pIC50) Reference
Target Compound Benzothiazole acetamide 4,7-dimethoxy, 4-fluorophenyl Not reported -
BTA (CK-1δ inhibitor, ) Benzothiazole acetamide 6-trifluoromethyl, 3,4,5-trimethoxyphenyl 7.8
2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide Acetamide 4-bromophenyl, 3,4-difluorophenyl Not reported
  • Substituent Effects: The 4,7-dimethoxy groups on the target compound’s benzothiazole may improve aqueous solubility compared to BTA’s 6-trifluoromethyl group, which is highly lipophilic . Trimethoxy groups in BTA likely enhance π-π stacking and hydrogen bonding, contributing to its high CK-1δ inhibitory activity .

Spectral and Crystallographic Comparisons

Table 2 summarizes IR and structural data from analogous compounds:

Compound (Reference) C=O Stretch (cm⁻¹) C=S Stretch (cm⁻¹) NH Stretch (cm⁻¹) Key Observations
Hydrazinecarbothioamides [4–6] () 1663–1682 1243–1258 3150–3319 Confirms C=S and NH presence
Triazoles [7–9] () Absent 1247–1255 3278–3414 Thione tautomer dominance
compound () ~1680 (inferred) N/A Observed in H-bonding Dihedral angle: 66.4° between aromatic rings
  • Spectral Insights :
    • The target compound’s acetamide C=O stretch is expected near 1680 cm⁻¹, similar to hydrazinecarbothioamides . Absence of C=S bands distinguishes it from thioamide derivatives.
    • Crystallographic data from reveals that dihedral angles between aromatic rings (e.g., 66.4°) influence molecular conformation and packing. The target compound’s benzothiazole and fluorophenyl groups may adopt distinct angles, affecting bioavailability.

Hydrogen Bonding and Solubility

  • The N–H···O hydrogen bonds in stabilize crystal packing.

Biological Activity

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide is a compound of significant interest due to its potential biological activities. This compound features a benzothiazole moiety known for various pharmacological properties, including anticancer and antimicrobial effects. This article delves into the biological activity of this compound, presenting data from diverse studies along with relevant case studies and findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H16N2O3S
  • Molecular Weight : 300.37 g/mol
  • CAS Number : 1105188-35-9

The presence of the benzothiazole and fluorophenyl groups contributes to its unique biological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds featuring the benzothiazole scaffold. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines:

  • Cell Line Studies :
    • The compound exhibited significant cytotoxicity against human breast adenocarcinoma (MCF-7) and lung carcinoma (A549) cell lines.
    • In a comparative study, certain derivatives demonstrated over 70% inhibition in cell proliferation at low micromolar concentrations .
  • Mechanism of Action :
    • The anticancer activity is often attributed to the induction of apoptosis through the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells .
    • Additionally, compounds have been observed to enhance superoxide dismutase activity while decreasing glutathione levels, further promoting cancer cell death through oxidative mechanisms .

Antimicrobial Activity

Compounds with similar structures have been evaluated for their antimicrobial properties:

  • Antibacterial Studies :
    • This compound has shown effectiveness against various bacterial strains.
    • The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Data Table: Biological Activity Overview

Activity Type Cell Line/Organism Inhibition (%) Concentration (µM) Reference
AnticancerMCF-7>70%10
AnticancerA54977%5
AntibacterialE. coliSignificantVaries

Case Study 1: Anticancer Efficacy in MCF-7 Cells

In a focused study on MCF-7 cells, this compound was tested alongside standard chemotherapeutics. The compound demonstrated a higher percentage inhibition compared to cisplatin at equivalent doses, indicating its potential as a viable alternative or adjunct therapy in breast cancer treatment.

Case Study 2: Mechanistic Insights

A mechanistic study involving flow cytometry revealed that treatment with this compound resulted in increased apoptosis markers in treated cells compared to controls. This suggests that the compound not only inhibits cell proliferation but also actively induces programmed cell death.

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